REACTION_CXSMILES
|
[CH2:1]1[O:3][CH2:2]1.C1[O:7][CH:5]1C.[CH2:8]([C:10]([CH2:14][OH:15])([CH2:12][OH:13])[CH3:11])[OH:9].[OH:16][CH2:17][CH:18]([CH2:20][OH:21])O>>[OH:9][CH2:8][C:10]([CH2:11][OH:3])([CH2:14][OH:15])[CH2:12][OH:13].[OH:15][CH2:14][C:10]([CH2:8][OH:9])([CH2:1][O:3][CH2:2][C:18]([CH2:17][OH:16])([CH2:20][OH:21])[CH2:5][OH:7])[CH2:12][OH:13]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C(C)O1
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)C(C)(CO)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(CO)(CO)CO
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(CO)(COCC(CO)(CO)CO)CO
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]1[O:3][CH2:2]1.C1[O:7][CH:5]1C.[CH2:8]([C:10]([CH2:14][OH:15])([CH2:12][OH:13])[CH3:11])[OH:9].[OH:16][CH2:17][CH:18]([CH2:20][OH:21])O>>[OH:9][CH2:8][C:10]([CH2:11][OH:3])([CH2:14][OH:15])[CH2:12][OH:13].[OH:15][CH2:14][C:10]([CH2:8][OH:9])([CH2:1][O:3][CH2:2][C:18]([CH2:17][OH:16])([CH2:20][OH:21])[CH2:5][OH:7])[CH2:12][OH:13]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C(C)O1
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)C(C)(CO)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(CO)(CO)CO
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(CO)(COCC(CO)(CO)CO)CO
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]1[O:3][CH2:2]1.C1[O:7][CH:5]1C.[CH2:8]([C:10]([CH2:14][OH:15])([CH2:12][OH:13])[CH3:11])[OH:9].[OH:16][CH2:17][CH:18]([CH2:20][OH:21])O>>[OH:9][CH2:8][C:10]([CH2:11][OH:3])([CH2:14][OH:15])[CH2:12][OH:13].[OH:15][CH2:14][C:10]([CH2:8][OH:9])([CH2:1][O:3][CH2:2][C:18]([CH2:17][OH:16])([CH2:20][OH:21])[CH2:5][OH:7])[CH2:12][OH:13]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C(C)O1
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)C(C)(CO)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(CO)(CO)CO
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(CO)(COCC(CO)(CO)CO)CO
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]1[O:3][CH2:2]1.C1[O:7][CH:5]1C.[CH2:8]([C:10]([CH2:14][OH:15])([CH2:12][OH:13])[CH3:11])[OH:9].[OH:16][CH2:17][CH:18]([CH2:20][OH:21])O>>[OH:9][CH2:8][C:10]([CH2:11][OH:3])([CH2:14][OH:15])[CH2:12][OH:13].[OH:15][CH2:14][C:10]([CH2:8][OH:9])([CH2:1][O:3][CH2:2][C:18]([CH2:17][OH:16])([CH2:20][OH:21])[CH2:5][OH:7])[CH2:12][OH:13]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C(C)O1
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)C(C)(CO)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(CO)(CO)CO
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(CO)(COCC(CO)(CO)CO)CO
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |